4-Bromo-1-(2-fluoro-ethyl)-1H-indole
Description
4-Bromo-1-(2-fluoro-ethyl)-1H-indole is a halogenated indole derivative characterized by a bromine substituent at the 4-position of the indole ring and a 2-fluoroethyl group attached to the nitrogen at position 1.
Properties
Molecular Formula |
C10H9BrFN |
|---|---|
Molecular Weight |
242.09 g/mol |
IUPAC Name |
4-bromo-1-(2-fluoroethyl)indole |
InChI |
InChI=1S/C10H9BrFN/c11-9-2-1-3-10-8(9)4-6-13(10)7-5-12/h1-4,6H,5,7H2 |
InChI Key |
PYHAANLYGNNMMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CCF)C(=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2-fluoro-ethyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole, bromine, and 2-fluoroethylamine.
Bromination: The indole is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position of the indole ring.
Alkylation: The brominated indole is then subjected to alkylation with 2-fluoroethylamine under basic conditions to introduce the 2-fluoroethyl group at the nitrogen atom of the indole ring.
Industrial Production Methods
Industrial production methods for 4-Bromo-1-(2-fluoro-ethyl)-1H-indole may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(2-fluoro-ethyl)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted indoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-1-(2-fluoro-ethyl)-1H-indole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.
Material Science: The compound is explored for its potential use in organic electronics and optoelectronic devices.
Biological Studies: It serves as a probe in biological studies to investigate the role of indole derivatives in various biochemical pathways.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(2-fluoro-ethyl)-1H-indole is not well-documented. like other indole derivatives, it is likely to interact with specific molecular targets such as enzymes, receptors, or ion channels. The presence of bromine and fluorine atoms may enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Structural Features :
- Indole core : A bicyclic aromatic system with a pyrrole ring fused to a benzene ring.
- 4-Bromo substituent : Enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
- 1-(2-Fluoro-ethyl) group: Introduces fluorine, which improves metabolic stability and lipophilicity compared to non-fluorinated analogues .
Physical Properties :
- Molecular formula : C₁₀H₉BrFN.
- Molecular weight : ~242.09 g/mol (calculated).
- Lipophilicity (LogP) : Estimated XLogP3 ≈ 3.2 (higher than 6-Bromo-4-fluoro-1H-indole due to the fluoroethyl group) .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares 4-Bromo-1-(2-fluoro-ethyl)-1H-indole with key structural analogues:
Reactivity and Functionalization
- 4-Bromo Substitution : Bromine at the 4-position facilitates cross-coupling reactions. For example, 4-Bromo-1H-indole derivatives undergo Suzuki reactions to form biaryl structures, a feature exploited in drug discovery .
Research Findings and Limitations
Key Studies
- Antioxidant Potential: Derivatives like 5-Bromo-3-(triazol-ethyl)-1H-indole showed efficacy in reducing oxidative stress, though direct data for 4-Bromo-1-(2-fluoro-ethyl)-1H-indole is lacking .
- Synthetic Utility : The reactivity of 4-bromoindoles in cross-coupling reactions is well-documented, enabling diverse functionalization pathways .
Knowledge Gaps
- Biological Data: No studies directly address the toxicity or bioactivity of 4-Bromo-1-(2-fluoro-ethyl)-1H-indole.
- Physicochemical Properties : Experimental LogP, solubility, and stability data are inferred from analogues and require validation.
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